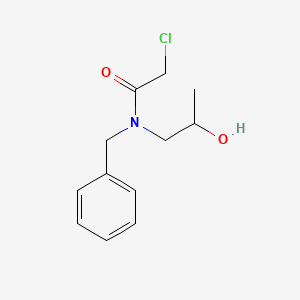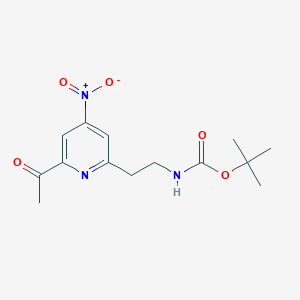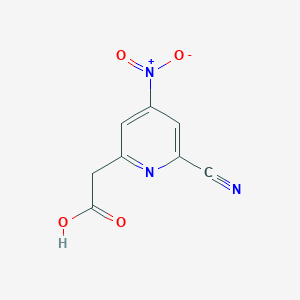![molecular formula C8H19N3 B14849314 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- is a chemical compound that belongs to the class of amines It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a dimethylaminoethyl group
Vorbereitungsmethoden
The synthesis of 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of azetidine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules
Biology: In biological research, this compound is used as a probe to study the interactions of amines with biological macromolecules. It can also be employed in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- can be compared with other similar compounds, such as:
Azetidine: A simpler analog without the dimethylaminoethyl group. It serves as a basic building block for more complex azetidine derivatives.
Dimethylaminoethylamine: Lacks the azetidine ring but contains the dimethylaminoethyl group. It is used in various chemical syntheses and applications.
Pyrrolidine: A five-membered nitrogen-containing ring, similar to azetidine but with an additional carbon atom. It is widely used in organic synthesis and medicinal chemistry.
The uniqueness of 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- lies in its combination of the azetidine ring and the dimethylaminoethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H19N3 |
|---|---|
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)azetidin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H19N3/c1-10(2)3-4-11-6-8(5-9)7-11/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
BWEIMYFFEBCNRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CC(C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)









